(1S)-1-(2,4-dimethylphenyl)ethan-1-amine hydrochloride (1S)-1-(2,4-dimethylphenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1305710-73-9
VCID: VC8228718
InChI: InChI=1S/C10H15N.ClH/c1-7-4-5-10(9(3)11)8(2)6-7;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1
SMILES: CC1=CC(=C(C=C1)C(C)N)C.Cl
Molecular Formula: C10H16ClN
Molecular Weight: 185.69

(1S)-1-(2,4-dimethylphenyl)ethan-1-amine hydrochloride

CAS No.: 1305710-73-9

Cat. No.: VC8228718

Molecular Formula: C10H16ClN

Molecular Weight: 185.69

* For research use only. Not for human or veterinary use.

(1S)-1-(2,4-dimethylphenyl)ethan-1-amine hydrochloride - 1305710-73-9

Specification

CAS No. 1305710-73-9
Molecular Formula C10H16ClN
Molecular Weight 185.69
IUPAC Name (1S)-1-(2,4-dimethylphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H15N.ClH/c1-7-4-5-10(9(3)11)8(2)6-7;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1
Standard InChI Key ZEJOLDFDJBUDBQ-FVGYRXGTSA-N
Isomeric SMILES CC1=CC(=C(C=C1)[C@H](C)N)C.Cl
SMILES CC1=CC(=C(C=C1)C(C)N)C.Cl
Canonical SMILES CC1=CC(=C(C=C1)C(C)N)C.Cl

Introduction

(1S)-1-(2,4-Dimethylphenyl)ethan-1-amine hydrochloride is a chiral organic compound with a specific stereochemistry, indicated by the "(1S)" designation. It is a hydrochloride salt of the amine compound (1S)-1-(2,4-dimethylphenyl)ethanamine. This compound is notable for its applications in chemical synthesis and pharmaceutical research due to its chiral nature and functional groups.

Synthetic Routes:

  • Reduction of Ketones: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the ketone to the amine.

  • Reductive Amination: This involves the reaction of the aldehyde with ammonia or primary amines in the presence of reducing agents.

Applications in Research and Industry

This compound is primarily used as a building block in organic synthesis due to its chiral center and functional groups. It is valuable in the development of pharmaceuticals and other biologically active molecules.

Potential Applications:

  • Pharmaceutical Synthesis: Its chiral nature makes it useful for synthesizing enantiomerically pure pharmaceutical compounds.

  • Biological Studies: It can be used to study the effects of chirality on biological activity.

Chemical Reactions and Interactions

(1S)-1-(2,4-Dimethylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions typical of amines, including oxidation, reduction, and substitution reactions.

Types of Reactions:

  • Oxidation: The amine can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: It can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

  • Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

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